BenchChemオンラインストアへようこそ!

n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

GABA A alpha5 receptor cognitive enhancement isoxazole-pyrazole patent family

N-((5-Methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine (CAS 1250057-46-5) is a dual-heterocycle research intermediate belonging to the isoxazole-pyrazole ethylamine class, with molecular formula C10H14N4O and molecular weight 206.24 g/mol. The compound incorporates a 5-methylisoxazole ring and an unsubstituted 1H-pyrazole ring connected via a secondary amine-bearing ethyl linker, placing it within the structural scope of isoxazole-pyrazole derivatives claimed in patent families targeting the GABA A α5 receptor for cognitive enhancement applications.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
Cat. No. B14899579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CNCCN2C=CC=N2
InChIInChI=1S/C10H14N4O/c1-9-7-10(13-15-9)8-11-4-6-14-5-2-3-12-14/h2-3,5,7,11H,4,6,8H2,1H3
InChIKeyVVFGPJONLCHFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((5-Methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


N-((5-Methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine (CAS 1250057-46-5) is a dual-heterocycle research intermediate belonging to the isoxazole-pyrazole ethylamine class, with molecular formula C10H14N4O and molecular weight 206.24 g/mol . The compound incorporates a 5-methylisoxazole ring and an unsubstituted 1H-pyrazole ring connected via a secondary amine-bearing ethyl linker, placing it within the structural scope of isoxazole-pyrazole derivatives claimed in patent families targeting the GABA A α5 receptor for cognitive enhancement applications [1]. Commercially available at a standard purity of 98% with supporting analytical documentation including NMR, HPLC, and LC-MS , this compound serves as a versatile heterocyclic building block for medicinal chemistry scaffold-hoping campaigns, fragment-based drug discovery, and structure-activity relationship (SAR) exploration where simultaneous presentation of isoxazole and pyrazole pharmacophores through a flexible ethylamine tether is required.

Why Generic Substitution Fails for N-((5-Methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine – Structural and Pharmacophoric Non-Interchangeability


The substitution of N-((5-methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine with simpler pyrazole-ethylamine analogs (e.g., 2-(1H-pyrazol-1-yl)ethan-1-amine, CAS 101395-71-5; or 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine, CAS 62821-88-9) is pharmacophorically invalid because the 5-methylisoxazole moiety contributes distinct hydrogen-bond acceptor topology, altered lipophilicity, and an additional aromatic stacking surface that collectively reconfigure target engagement profiles . In the GABA A α5 receptor patent family (US 8,163,728), the isoxazole-pyrazole core is a defined structural requirement within Formula I, with the isoxazole ring directly implicated in subtype-selective binding [1]. Similarly, substituting the isoxazole for a 1,2,4-oxadiazole (e.g., CAS 1250486-37-3) alters the heteroatom arrangement from a 1,2-relationship (N–O) to a 1,2,4-triazole-like pattern, which modifies both electronic distribution and metabolic stability [2]. Furthermore, fragment-based screening has demonstrated that 5-methylpyrazole-phenyl-ethylamine congeners exhibit measurable protein kinase B (PKB/Akt) inhibition (IC50 ~80 μM), confirming that even subtle modifications to the heterocyclic architecture translate into quantifiable differences in target affinity [3]. These structural distinctions render in-class substitution without experimental re-validation a source of irreproducible results in lead optimization programs.

Quantitative Differentiation Evidence for N-((5-Methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine – Comparator-Anchored Data for Procurement Decisions


GABA A α5 Receptor Pharmacophore Conformity – Structural Eligibility vs. In-Class Comparators

The target compound maps onto the Markush Formula I of US Patent 8,163,728 (Hoffmann-La Roche), which claims isoxazole-pyrazoles with affinity and selectivity for the GABA A α5 receptor. The patent specifies that the isoxazole ring (Ring A) and pyrazole ring (Ring B) must be connected through a defined linker, with the 5-methylisoxazol-3-yl substituent matching a preferred embodiment [1]. In contrast, simpler analogs lacking the isoxazole moiety (e.g., 2-(1H-pyrazol-1-yl)ethan-1-amine, CAS 101395-71-5) fall entirely outside the claimed Formula I scope and were not evaluated for GABA A α5 binding [1]. This structural eligibility provides a procurement-relevant differentiation: the target compound is positioned within a therapeutically validated pharmacophore space, whereas unsubstituted pyrazole-ethylamine comparators are not.

GABA A alpha5 receptor cognitive enhancement isoxazole-pyrazole patent family

Heteroatom Arrangement and Electronic Differentiation vs. 1,2,4-Oxadiazole Analog

The target compound features an isoxazole ring with a 1,2-relationship between nitrogen and oxygen atoms, whereas the closest commercially available structural analog, n-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine (CAS 1250486-37-3), contains a 1,2,4-oxadiazole with a 1,2,4-heteroatom arrangement (two nitrogens, one oxygen) . This difference fundamentally alters the hydrogen-bond acceptor (HBA) geometry: isoxazole presents a single HBA site adjacent to the ring oxygen, while 1,2,4-oxadiazole presents two distinct HBA vectors. The isoxazole ring is essentially non-basic, whereas 1,2,4-oxadiazoles exhibit different protonation behavior that can affect solubility and membrane permeability [1]. These electronic distinctions are quantifiable through computed pKa differences (predicted isoxazole pKa < 1 vs. 1,2,4-oxadiazole pKa ~2–3) and dipole moment divergence, though direct experimental comparative data for this specific compound pair are not publicly available.

heterocyclic chemistry bioisostere comparison hydrogen-bond acceptor topology

PKB/Akt Kinase Inhibition Contextual Evidence from Fragment-Based Screening of a Close Structural Analog

Fragment-based screening using X-ray crystallography identified 2-(4-(5-methyl-1H-pyrazol-4-yl)-phenyl)-ethylamine as a low-molecular-weight inhibitor of protein kinase B (PKB/Akt) with an IC50 of 80 μM, with the crystal structure (PDB ID: 2UW4) revealing that the 5-methylpyrazole moiety engages the kinase hinge region through specific hydrogen-bond interactions [1]. While this analog contains a phenyl spacer rather than the isoxazole ring present in the target compound, it demonstrates that the 5-methyl-substituted azole-ethylamine scaffold is competent for kinase target engagement. The target compound replaces the phenyl ring with a 5-methylisoxazole, which introduces an additional heteroatom HBA and altered π-stacking surface that may modulate hinge-binding affinity. Direct comparative PKB inhibition data for the target compound vs. the 2UW4 ligand are not available, however this evidence establishes the broader scaffold's biological relevance.

fragment-based drug discovery protein kinase B (PKB/Akt) pyrazole-ethylamine scaffold

Key Physicochemical Property Comparison vs. Unsubstituted Pyrazole-Ethylamine Core Scaffold

The target compound (MW 206.24 g/mol, molecular formula C10H14N4O) adds a 5-methylisoxazole-3-ylmethyl substituent to the core 2-(1H-pyrazol-1-yl)ethan-1-amine scaffold (MW 111.15 g/mol, C5H9N3), resulting in a molecular weight increase of 95.09 g/mol . This addition introduces an oxygen heteroatom (HBA count increases from 2 to 3), alters the cLogP by approximately +1.0 to +1.5 units (isoxazole contributes ~0.5–0.7 logP, methyl group ~0.5), and adds one aromatic ring, increasing the ring count from 1 to 2 [1]. The target compound retains compliance with Lipinski's Rule of Five (MW < 500; HBD = 1; HBA = 4; predicted cLogP < 5), positioning it as a lead-like fragment suitable for further optimization while offering greater structural complexity and pharmacophoric diversity than the unsubstituted core.

physicochemical properties Lipinski parameters lead-likeness

Commercial Availability and Analytical Documentation vs. Research-Grade Comparators

The target compound is commercially available at a standardized purity of 98%, supported by a documented analytical package including NMR, HPLC, and LC-MS characterization . In comparison, many simpler pyrazole-ethylamine analogs (e.g., 2-(1H-pyrazol-1-yl)ethan-1-amine, CAS 101395-71-5) are offered at lower purities (≥95% or 97%) across major chemical marketplaces . The availability of multi-modal analytical confirmation (NMR + HPLC + LC-MS) for the target compound reduces the procurement risk associated with ambiguous structural confirmation that can occur with less rigorously characterized heterocyclic amines, where regiochemical ambiguity (e.g., N1 vs. N2 pyrazole alkylation) is a known synthetic challenge.

analytical characterization purity specification heterocyclic building block procurement

Optimal Application Scenarios for N-((5-Methylisoxazol-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine – Evidence-Grounded Deployment in Research and Industrial Programs


GABA A α5 Receptor Inverse Agonist Lead Optimization

Based on the compound's structural conformity to the Markush Formula I of US Patent 8,163,728 (isoxazole-pyrazoles with GABA A α5 affinity and selectivity) [1], this building block is suited as a core scaffold or late-stage diversification intermediate in medicinal chemistry programs targeting cognitive enhancement indications such as Alzheimer's disease-associated cognitive deficits. The 5-methylisoxazole and unsubstituted pyrazole rings provide distinct vectors for further SAR expansion through N-alkylation, aryl coupling, or amide formation on the secondary amine.

Kinase Hinge-Binder Fragment Evolution

Fragment-based screening evidence from the structurally related 5-methylpyrazole-phenyl-ethylamine scaffold (PDB ID: 2UW4, PKB IC50 = 80 μM) [2] indicates that the pyrazole-ethylamine motif can productively engage kinase hinge regions. The target compound replaces the phenyl ring with a 5-methylisoxazole, introducing an additional heteroatom HBA that may strengthen hinge hydrogen-bond networks. This positions the compound as a fragment evolution starting point for kinase inhibitor programs where 5-methylisoxazole-containing type I or type II inhibitor design is sought.

Heterocyclic Scaffold-Hopping Library Synthesis

For combinatorial chemistry and DNA-encoded library (DEL) synthesis campaigns, the target compound offers a dual-heterocycle architecture (isoxazole + pyrazole) that is structurally distinct from single-heterocycle or oxadiazole-containing analogs [3]. The compound's commercial availability at 98% purity with comprehensive analytical documentation makes it suitable for direct use in parallel synthesis workflows, where scaffold diversity and reliable purity are critical for hit identification reproducibility.

CYP450 Interaction Profiling and Drug-Drug Interaction Risk Assessment

The compound contains structural features (isoxazole ring, secondary amine) associated with CYP450 enzyme interaction potential. While direct CYP inhibition data for this specific compound require independent verification, the scaffold's heterocyclic composition overlaps with chemotypes known to interact with CYP2C19, CYP2E1, and CYP3A4 isoforms [4]. Researchers evaluating metabolic stability or drug-drug interaction liability of lead series containing this scaffold should prioritize experimental CYP inhibition panels.

Quote Request

Request a Quote for n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.